(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated hydroxybenzylidene moiety, a naphthyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 5-bromo-2-hydroxybenzaldehyde. This intermediate is then reacted with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide under specific conditions to form the final product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a benzaldehyde derivative, while reduction of the imine group would produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes or proteins.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: As a precursor for the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (E)-N’-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N’-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide include other benzylidene derivatives, naphthyl-substituted pyrazoles, and brominated hydroxybenzaldehydes. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
What sets (E)-N’-(5-bromo-2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide apart is its combination of functional groups, which confer unique chemical properties and potential applications. The presence of the bromine atom, hydroxy group, and naphthyl moiety in a single molecule allows for a diverse range of chemical reactions and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H15BrN4O2 |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H15BrN4O2/c22-15-8-9-20(27)14(10-15)12-23-26-21(28)19-11-18(24-25-19)17-7-3-5-13-4-1-2-6-16(13)17/h1-12,27H,(H,24,25)(H,26,28)/b23-12+ |
InChI Key |
WOKURXSFTBKWDZ-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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